Cas no 1038259-76-5 (3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile)

3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 3-[[[1-(hydroxymethyl)propyl]amino]methyl]-
- 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile
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- インチ: 1S/C12H16N2O/c1-2-12(9-15)14-8-11-5-3-4-10(6-11)7-13/h3-6,12,14-15H,2,8-9H2,1H3
- InChIKey: JYNWXIHAOSXUPN-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=CC(CNC(CO)CC)=C1
3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162833-0.1g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-162833-0.25g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-162833-0.05g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-162833-2.5g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-162833-500mg |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 500mg |
$397.0 | 2023-09-22 | ||
Enamine | EN300-162833-1000mg |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 1000mg |
$414.0 | 2023-09-22 | ||
Enamine | EN300-162833-50mg |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 50mg |
$348.0 | 2023-09-22 | ||
Enamine | EN300-162833-10000mg |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 10000mg |
$1778.0 | 2023-09-22 | ||
Enamine | EN300-162833-5.0g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 5g |
$2152.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998002-1g |
3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |
1038259-76-5 | 95% | 1g |
¥3717.0 | 2023-03-01 |
3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrileに関する追加情報
3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile: An Overview of a Promising Compound (CAS No. 1038259-76-5)
3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile (CAS No. 1038259-76-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including neurodegenerative diseases and cancer. In this article, we will delve into the chemical properties, biological activities, and recent advancements in the study of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile.
The chemical structure of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile is composed of a benzene ring with a cyano group at the para position and an aminoalkyl side chain containing a hydroxyl group. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule. The presence of the cyano group contributes to its electronic and steric properties, while the hydroxyl group on the aminoalkyl side chain provides additional reactivity and solubility characteristics.
Recent studies have highlighted the potential of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile as a lead compound in drug discovery. One notable area of research is its activity against neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry demonstrated that 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it was found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute revealed that this compound possesses antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.
The pharmacokinetic properties of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development. Its high bioavailability and low toxicity profile are particularly advantageous for clinical applications.
To further understand the biological activities of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile, researchers have employed advanced techniques such as molecular docking and molecular dynamics simulations. These computational methods have provided insights into the binding interactions between the compound and its target proteins, elucidating the molecular basis for its biological effects. For instance, molecular docking studies have identified specific residues within target proteins that are crucial for the binding affinity and selectivity of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings provide a strong foundation for advancing to phase II trials, where the compound's therapeutic potential will be further assessed in larger patient populations.
In conclusion, 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile (CAS No. 1038259-76-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, making it a potential candidate for treating neurodegenerative diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
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